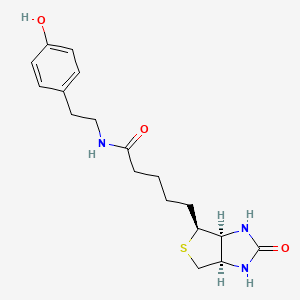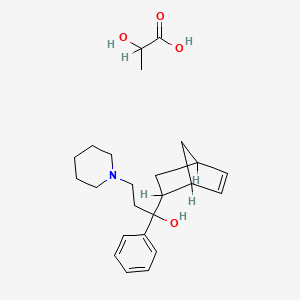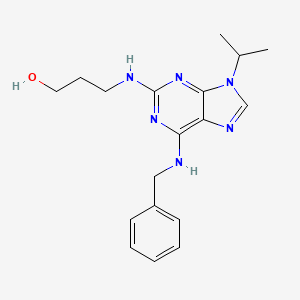
Bohemine
描述
科学研究应用
I have conducted a search for the scientific research applications of Bohemine, and here is a summary of its applications based on the available information:
Cancer Research
Bohemine is known for its role as a cyclin-dependent kinase (CDK) inhibitor , which makes it valuable in cancer research. It has been shown to inhibit the growth of various tumor cell lines, such as MCF7, K562, CEM, HOS, and G361 .
Cell Cycle Analysis
Due to its inhibitory effects on CDKs, Bohemine can be used to induce G1 and G2 phase cell cycle arrest in hybridoma cells . This application is crucial for understanding cell cycle dynamics and developing new therapeutic strategies.
Monoclonal Antibody Production
Bohemine has been applied to cultures of mouse hybridoma cells to analyze its capacity for suppressing cell growth while maintaining or enhancing the production of monoclonal antibodies .
作用机制
Target of Action
Bohemine is a synthetic purine analogue that primarily targets cyclin-dependent kinases (Cdks), specifically Cdk2/cyclin E, Cdk2/cyclin A, and Cdk9/cyclin T1 . Cdks, in conjunction with their endogenous activator proteins known as cyclins, form the autonomous oscillator that controls the cell cycle in embryonic, somatic, and germline cells .
Mode of Action
Bohemine interacts with its targets (Cdks) by inhibiting their activity. The IC50 values for in vitro recombinant cdk1/Cyclin B and cdk2/Cyclin E kinase assays are 1.1 µM and 0.8 µM, respectively . This inhibition of Cdks leads to changes in the cell cycle, affecting both cell growth and division .
Biochemical Pathways
Bohemine’s action on Cdks affects the cell cycle, a complex biochemical pathway that regulates cell growth and division. The activity of Cdks is controlled through dephosphorylation, subcellular localization, and complex-formation with cyclins, whose expression level is tightly regulated in correspondence to cell cycle phases . Dysregulation of Cdks is known to occur in primary tumors and tumor cell lines .
Result of Action
Bohemine’s inhibition of Cdks results in a suppression of cell growth and an induction of cell cycle arrest at both the G1/S and G2/M boundaries . This can lead to a short-term arrest of growth and monoclonal antibody production . Interestingly, while Bohemine and other Cdk inhibitors typically arrest the cell cycle at the G1/S phase, in combination with ionomycin, Bohemine activates mature bovine oocytes to DNA synthesis and cell division .
Action Environment
The action, efficacy, and stability of Bohemine can be influenced by various environmental factors. For instance, the storage conditions of Bohemine can impact its stability, with recommendations to store it at -20°C, protected from light and air . Furthermore, the cellular environment, including the presence of other molecules like ionomycin, can influence Bohemine’s action as seen in the activation of mature bovine oocytes .
属性
IUPAC Name |
3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQGFIAVPSXOBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274365 | |
| Record name | bohemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bohemine | |
CAS RN |
189232-42-6 | |
| Record name | Bohemine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | bohemine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of bohemine?
A1: Bohemine acts as a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , ]. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and potentially induce apoptosis, making them attractive targets for cancer therapy.
Q2: How does bohemine's inhibition of CDKs affect tumor cell growth?
A2: Bohemine's inhibition of CDKs, particularly CDK1 and CDK2, disrupts the cell cycle progression, leading to antitumor activity both in vitro and in vivo [, ]. The inhibition of RB phosphorylation and depletion of cyclins, including cyclin D1, are observed consequences of this CDK inhibition [].
Q3: Beyond CDK inhibition, what other cellular effects have been observed with bohemine?
A3: Research suggests that bohemine's effects extend beyond direct CDK inhibition. Studies using proteomics approaches have identified alterations in proteins involved in metabolic pathways (glycolysis, nucleic acid synthesis, NADPH production), stress response, protein folding, cytoskeleton organization, and exocytosis [, ]. This suggests that bohemine may influence various cellular processes, contributing to its overall anti-cancer effects.
Q4: What is the molecular formula and weight of bohemine?
A4: The molecular formula of bohemine is C20H26N6O, and its molecular weight is 366.46 g/mol.
Q5: Is there any available spectroscopic data characterizing bohemine?
A5: While the provided abstracts do not detail specific spectroscopic data, studies utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) for structural elucidation of bohemine and its metabolites [, ]. These techniques confirm the identity and purity of the synthesized compound.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bohemine?
A8: In mice, bohemine is rapidly cleared from circulation after intravenous administration, with metabolites identified in both bile and urine []. The primary metabolic route is glucosidation at the terminal hydroxyl group, suggesting significant hepatic metabolism. Further research is needed to fully elucidate its ADME profile in other species, including humans.
Q7: How do the in vivo pharmacokinetic properties of bohemine compare to its in vitro activity?
A9: While bohemine exhibits potent in vitro activity against various cancer cell lines, its rapid in vivo metabolism suggests a potential discrepancy between in vitro and in vivo efficacy [, ]. This highlights the importance of considering both pharmacokinetic and pharmacodynamic properties in drug development.
Q8: What types of in vitro assays have been used to assess bohemine's activity?
A10: Researchers have employed various in vitro assays, including cell proliferation assays (sulforhodamine B assay) and kinase activity assays, to determine bohemine's potency and selectivity against CDKs and its impact on cancer cell growth [, , ].
Q9: Has bohemine demonstrated efficacy in any in vivo models?
A11: While the provided abstracts do not directly demonstrate bohemine's in vivo efficacy, studies utilizing its structural analog, CYC202, in mouse xenograft models show tumor growth inhibition and modulation of pharmacodynamic markers []. This suggests that bohemine, with further optimization, might also demonstrate in vivo efficacy.
Q10: Have any resistance mechanisms to bohemine been identified?
A12: While specific resistance mechanisms to bohemine are not explicitly discussed in the provided abstracts, a study using a bohemine-resistant CEM T-lymphoblastic leukemia cell line identified potential protein targets associated with resistance development []. These include Rho GDP-dissociation inhibitor 2, Y-box binding protein 1, and the HSP70/90 organizing protein, suggesting their potential involvement in conferring resistance to CDK inhibitors like bohemine.
Q11: What is the current understanding of bohemine's toxicity profile?
A11: Information on bohemine's toxicity and safety profile is limited within the provided abstracts. Further research is needed to thoroughly evaluate its potential toxicity and long-term effects.
Q12: How does bohemine's structure influence its activity and selectivity?
A14: While specific SAR studies are not detailed in the abstracts, the development of bohemine from olomoucine and the comparison with other analogs like CYC202 highlight the impact of structural modifications on CDK inhibitory activity, potency, and selectivity [, , ]. Modifications to the substituents at positions 2, 6, and 9 of the purine ring significantly influence these properties.
Q13: Are there alternative compounds or strategies being explored that target similar pathways or mechanisms as bohemine?
A16: The development of various CDK inhibitors, including CYC202 (seliciclib), which has progressed to clinical trials [], highlights the active exploration of alternative compounds targeting CDKs as potential cancer therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

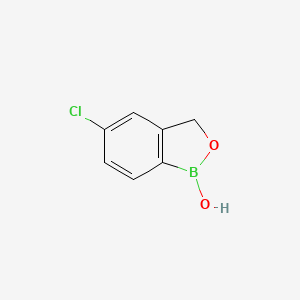

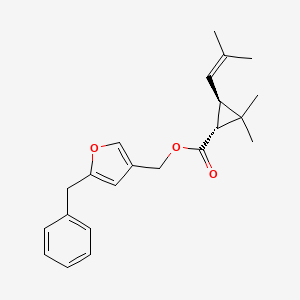
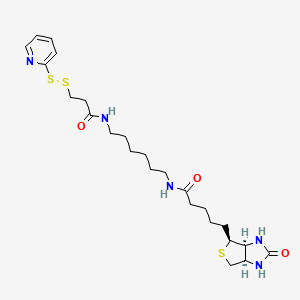
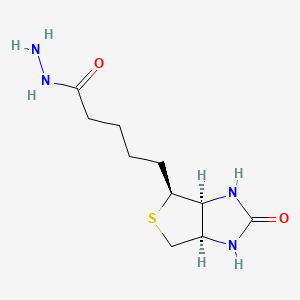

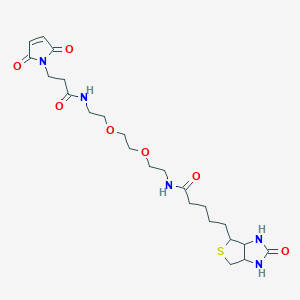
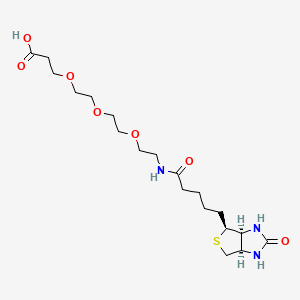
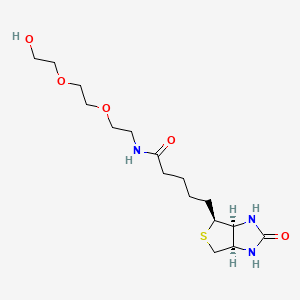
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
